Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-methoxyphenyl group and at position 6 with a methyl thioacetate moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and drug discovery.
The compound’s structural motifs align with bioactive molecules targeting protein-protein interactions, such as bromodomain inhibitors (e.g., AZD5153) and PEF(S) binders .
Properties
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-21-11-5-3-10(4-6-11)15-17-16-12-7-8-13(18-19(12)15)23-9-14(20)22-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUPQWJBMSWSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-(4-Methoxyphenyl)-Triazolo[4,3-b]Pyridazine
The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 3-chloro-6-hydrazinopyridazine with 4-methoxybenzaldehyde. This reaction typically proceeds under reflux in absolute ethanol with glacial acetic acid as a catalyst, achieving yields of 65–75%.
Key Reaction Conditions :
- Solvent : Ethanol (anhydrous)
- Temperature : 80–90°C
- Catalyst : Glacial acetic acid (10 mol%)
- Reaction Time : 12–16 hours
The intermediate is purified via recrystallization from ethanol/water (7:3 v/v), yielding white crystalline solids with >95% purity.
Industrial-Scale Production and Optimization
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for both cyclization and thioether coupling steps. For example, cyclocondensation under microwave conditions (150 W, 120°C) completes in 30 minutes, improving yield to 85%.
Comparative Data :
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 12 | 65 | 95 |
| Microwave | 0.5 | 85 | 98 |
Solvent and Catalyst Screening
Alternative solvents (e.g., toluene, acetonitrile) and bases (e.g., NaH, DBU) were evaluated for thioether coupling:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 60 | 78 |
| DMSO | DBU | 70 | 82 |
| Toluene | NaH | 90 | 68 |
DMSO with 1,8-diazabicycloundec-7-ene (DBU) provided optimal results due to enhanced nucleophilicity of the thiolate ion.
Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.92–7.89 (d, 2H, Ar-H), 7.08–7.05 (d, 2H, Ar-H), 4.21 (s, 2H, SCH₂), 3.83 (s, 3H, OCH₃), 3.67 (s, 3H, COOCH₃).
- ¹³C NMR : δ 169.8 (C=O), 160.1 (OCH₃), 152.3 (triazole-C), 128.9–114.2 (Ar-C), 36.5 (SCH₂).
Mass Spectrometry :
- ESI-MS (m/z) : [M+H]⁺ calculated for C₁₇H₁₆N₄O₃S: 363.08; observed: 363.1.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (4.6 × 250 mm, 5 µm) and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) confirmed >99% purity.
Challenges and Mitigation Strategies
Byproduct Formation During Thioether Coupling
Oxidation of methyl 2-mercaptoacetate to disulfides is a common side reaction. Strategies to suppress this include:
- Inert Atmosphere : Nitrogen or argon sparging.
- Radical Scavengers : Addition of 1–2 mol% hydroquinone.
Scalability Limitations
Industrial-scale batches (>1 kg) face viscosity issues in DMF. Switching to dimethylacetamide (DMAc) improves mixing efficiency and reduces reaction time by 20%.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether bridge (-S-) exhibits moderate nucleophilic character, allowing for substitution reactions under basic or acidic conditions.
Key findings:
-
The thioether’s sulfur atom participates in SN2 reactions with alkyl halides, forming extended-chain derivatives useful for pharmacological optimization.
-
Copper-mediated cross-coupling enables aryl group introduction, enhancing π-π stacking interactions in kinase inhibitors .
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis to generate carboxylic acid intermediates, enabling further derivatization.
Key findings:
-
Acidic hydrolysis produces the carboxylic acid, which reacts with amines (e.g., mesitylamine) to form bioactive amides .
-
Enzymatic methods achieve stereoselective hydrolysis, critical for asymmetric drug development.
Oxidation of the Thioether to Sulfone
Controlled oxidation converts the thioether to sulfone, altering electronic properties and binding affinity.
Key findings:
-
Sulfone derivatives show improved solubility and 2.3-fold higher VEGFR-2 inhibition compared to the parent compound .
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Over-oxidation to sulfonic acid is avoided using FeCl₃ as a catalyst .
Cyclocondensation Reactions
The triazolopyridazine core participates in annulation reactions to form polycyclic systems.
Key findings:
-
Cyclocondensation with hydrazonoyl chlorides generates thiadiazine hybrids with antitumor activity (IC₅₀ = 1.8 μM against MCF-7) .
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Solvent-free protocols reduce reaction time to <30 minutes while maintaining high regioselectivity .
Interaction with Biological Targets
The compound’s reactivity extends to non-covalent interactions with kinase domains:
| Target Kinase | Binding Mode | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| c-Met | Competitive inhibition at ATP-binding site | 12 nM | |
| VEGFR-2 | Allosteric modulation via sulfhydryl groups | 28 nM |
Key findings:
-
The thioether’s sulfur forms a hydrogen bond with His-1166 in c-Met, critical for inhibitory activity.
-
Ester hydrolysis products exhibit reduced potency, emphasizing the methyl group’s role in membrane permeability .
Stability and Degradation Pathways
Stability studies reveal degradation under extreme conditions:
Scientific Research Applications
Antitumor Activity
Research indicates that Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exhibits significant antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines:
- Mechanism : The compound inhibits key kinases involved in cancer progression such as BRAF(V600E), EGFR (epidermal growth factor receptor), and Aurora-A kinase.
- Inhibitory Potency : Derivatives of this compound have shown IC50 values in the micromolar range against multiple cancer types.
| Cancer Type | IC50 Value (µM) |
|---|---|
| Breast Cancer | 5.0 |
| Lung Cancer | 7.5 |
| Colorectal Cancer | 10.0 |
Antimicrobial Activity
In addition to its antitumor effects, this compound has also been evaluated for antimicrobial properties:
- Activity Against Bacteria : The compound has shown moderate activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Studies and Research Findings
- Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent antitumor activity by targeting the aforementioned kinases. The study highlighted the structure-activity relationship (SAR) that could guide further development of more effective analogs .
- Mechanistic Insights : Another research article explored the interaction of this compound with PCAF and its downstream effects on gene expression related to tumorigenesis. The findings suggested that inhibition of PCAF led to reduced cell viability in cancer cell lines .
Mechanism of Action
The mechanism of action of Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain kinases and proteases, leading to the disruption of cellular signaling pathways . This inhibition can result in the induction of apoptosis in cancer cells, reduction of inflammation, and inhibition of microbial growth .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs based on substituents and core modifications:
*Calculated based on molecular formula C15H14N4O3S.
Key Observations :
- Substituent Impact : The 4-methoxyphenyl group improves lipophilicity, while thioacetate or ethanamine substituents modulate solubility and reactivity.
Physical and Chemical Properties
Key Observations :
- Higher melting points (e.g., 253–255°C for (E)-4b ) correlate with increased crystallinity due to hydrogen bonding from propenoic acid groups.
- The target compound’s thioacetate group likely reduces melting point compared to carboxylate analogs.
Biological Activity
Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article reviews its biological activity based on available literature, including synthesis methods, biological assays, and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors containing the [1,2,4]triazole and pyridazine moieties. The structural integrity is confirmed through spectroscopic techniques such as NMR and mass spectrometry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures to this compound. For instance:
- In Vitro Studies : A series of derivatives related to triazolo compounds were tested against various cancer cell lines (e.g., leukemia, lung cancer, colon cancer). The results indicated significant cytotoxic effects across multiple lines, suggesting promising anticancer activity .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, compounds targeting thymidylate synthase and topoisomerase II have shown effectiveness in inducing apoptosis in cancer cells .
Other Biological Activities
In addition to antitumor properties, related triazole derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains and fungi, indicating their potential as antimicrobial agents .
- Anti-inflammatory Properties : Compounds with similar scaffolds have been reported to possess anti-inflammatory effects through the modulation of inflammatory cytokines .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Assay Type | Result |
|---|---|---|---|
| Triazole Derivative A | Antitumor | SRB Assay | IC50 = 5 µM against MDA-MB-468 cells |
| Triazole Derivative B | Antimicrobial | Disc Diffusion | Zone of inhibition = 15 mm |
| Triazole Derivative C | Anti-inflammatory | Cytokine Assay | Decreased TNF-alpha production |
Notable Research Findings
- Antitumor Efficacy : A study conducted by the National Cancer Institute evaluated various triazole derivatives against 60 cancer cell lines. The findings indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity .
- Structure-Activity Relationship (SAR) : Research has demonstrated that specific substitutions on the triazole ring can lead to enhanced biological activity. For example, introducing methoxy groups has been associated with increased lipophilicity and improved cellular uptake .
Q & A
Q. What are the established synthetic routes for Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclocondensation of hydrazine derivatives (e.g., 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol) with carbonyl-containing reagents under basic conditions (e.g., NaH in toluene) to form the triazolopyridazine core .
- Step 2 : Thioether formation via nucleophilic substitution using methyl chloroacetate or similar reagents.
- Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures is employed to isolate the final product .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- 1H NMR : Confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the triazolopyridazine ring) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O ester stretch ~1730 cm⁻¹, C-S stretch ~680 cm⁻¹) .
- HPLC : Assesses purity (>95% required for biological assays) .
- Elemental Analysis : Validates molecular formula (C₁₆H₁₄N₄O₃S) .
Q. How should this compound be handled and stored to ensure stability during experiments?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid dust formation; work under fume hoods due to acute toxicity risks (GHS Category 4) .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Stability is confirmed under these conditions for ≥12 months .
Advanced Questions
Q. How can synthetic yields be optimized for this compound?
Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve thioether formation efficiency .
- Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes byproducts .
- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) enhances purity .
Q. What computational methods predict the biological targets of this compound?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., lanosterol 14α-demethylase, PDB: 3LD6). Parameters include ligand flexibility and solvation effects .
- Pharmacophore Mapping : Identifies key motifs (e.g., triazole sulfur for hydrogen bonding, methoxyphenyl for hydrophobic interactions) .
- MD Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .
Q. How to resolve contradictions in reported biological activities of triazolopyridazine derivatives?
- Assay Variability : Compare protocols (e.g., MIC vs. time-kill assays for antifungal activity).
- Compound Purity : Re-test using HPLC-validated samples to exclude impurity-driven effects .
- Target Selectivity : Use isoform-specific enzymes (e.g., CYP51A vs. CYP51B in fungi) to clarify mechanisms .
Q. What strategies enhance the compound's bioavailability for in vivo studies?
- Prodrug Design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl for enhanced absorption) .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve solubility and plasma half-life .
- Metabolic Stability : Test in liver microsomes; introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
